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Compound of Interest

3-Quinoxalin-2-yl-1H-indole-5-
Compound Name:
carbonitrile

Cat. No.: B1402842

An essential aspect of drug discovery and development is the comprehensive characterization
of novel chemical entities. This document provides detailed application notes and protocols for
the analytical characterization of 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile, a heterocyclic
compound with potential pharmacological significance. The methodologies outlined here are
crucial for confirming the identity, purity, and structural integrity of this molecule, ensuring
reliable data for subsequent biological and toxicological studies.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Quinoxalin-2-yl-1H-indole-5-
carbonitrile is presented below. These values are critical for understanding the compound's
behavior in various experimental settings.

Property Value

Molecular Formula C17H10Na4

Molecular Weight 270.29 g/mol
Appearance Expected to be a solid

Soluble in DMSO, DMF, and chlorinated

Solubility vent
solvents

Melting Point Not available
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Spectroscopic and Chromatographic

Characterization

The following sections detail the standard analytical techniques for the structural elucidation

and purity assessment of 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile. While experimental

data for this specific molecule is not publicly available, the provided tables contain expected

values based on the analysis of structurally related quinoxaline-indole derivatives.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

IH NMR (Proton NMR) Data (Predicted)

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~12.0 brs 1H Indole N-H
~9.5 S 1H Quinoxaline C3-H
~8.8 d 1H Indole C4-H
~8.2-8.0 m 3H Quinoxaline Ar-H
Quinoxaline & Indole
~7.9-7.7 m 3H
Ar-H
~7.6 d 1H Indole C6-H
13C NMR (Carbon NMR) Data (Predicted)
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Chemical Shift (8) ppm Assignment
~155 Quinoxaline C2
~145 Quinoxaline C8a
~142 Quinoxaline C4a
~140 Indole C7a

~138 Quinoxaline C3
~132-128 Quinoxaline & Indole Ar-CH
~125 Indole C3a

~122 Indole C6

~120 Indole C4

~118 Cyano C=N
~115 Indole C5

~112 Indole C7

~105 Indole C2

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Objective: To determine the molecular structure of the compound.
Materials:

e 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile sample

o Deuterated solvent (e.g., DMSO-de)

e NMR tubes
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* NMR spectrometer (e.g., 400 MHz)
Procedure:

» Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-ds in a clean, dry NMR
tube.

» Vortex the tube until the sample is completely dissolved.
o Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

e Acquire *H NMR and 3C NMR spectra according to the instrument's standard operating
procedures.

e Process the acquired data (Fourier transform, phase correction, and baseline correction).

 Integrate the peaks in the 'H NMR spectrum and assign the chemical shifts for both *H and
13C spectra.

Data Acquisition

Data Processing & Analysis

Process Raw Data e 3
(FT, Phasing) }—P{ Peak Picking & Integration }—b

Sample Preparation Acquire 13C Spectrum

Dissolve Sample in
DMSO-d6

Load Sample into
Spectrometer

Assign Chemical Shifts

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound.
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High-Resolution Mass Spectrometry (HRMS) Data (Predicted)

lon [M+H]*
Calculated m/z 271.0978
Observed m/z 271.0980

Mass Spectrometry Protocol

Obijective: To confirm the molecular weight of the compound.
Materials:

e 3-Quinoxalin-2-yl-1H-indole-5-carbonitrile sample

o HPLC-grade solvent (e.g., acetonitrile or methanol)

e Mass spectrometer (e.g., ESI-TOF)

Procedure:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in the chosen solvent.

Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

Acquire the mass spectrum in positive ion mode using Electrospray lonization (ESI).

Analyze the resulting spectrum to identify the molecular ion peak ([M+H]*).

Sample Preparation MS Analysis Data Interpretation

Prepare Dilute Solution Electrospray lonization ) : ) )
(e.g., 1 mg/mL) omet (Positive Mode) Detect lons (TOF) Acquire Mass Spectrum Identify [M+H]+ Peak Confirm Molecular Weight
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Mass Spectrometry Experimental Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

FT-IR Spectral Data (Predicted)

Wavenumber (cm~?) Intensity Assignment

~3400 Medium, Sharp Indole N-H Stretch
~3100-3000 Medium Aromatic C-H Stretch
~2225 Strong C=N (Nitrile) Stretch[1]
~1620 Medium C=N (Imine) Stretch
~1580-1450 Strong Aromatic C=C Stretch

FT-IR Spectroscopy Protocol

Objective: To identify the functional groups in the compound.

Materials:

3-Quinoxalin-2-yl-1H-indole-5-carbonitrile sample

FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Spatula

Kimwipes

Isopropyl alcohol

Procedure:

e Clean the ATR crystal with a Kimwipe dampened with isopropyl alcohol and allow it to dry.

e Record a background spectrum.
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Place a small amount of the solid sample onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the FT-IR spectrum.

Clean the ATR crystal after the measurement.

Analyze the spectrum to identify characteristic absorption bands of the functional groups.

Instrument Preparation Sample Measurement Data Analysis

Clean ATR Crystal Record Background Spectrum Place Sample on Crystal Apply Pressure Acquire Spectrum Identify Absorption Bands |—>| Assign Functional Groups

Click to download full resolution via product page

FT-IR Spectroscopy Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

HPLC is a technique used to determine the purity of the compound.

HPLC Method Parameters (Representative)

Parameter Condition

Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 um)

Mobile Phase Gradient of Water (A) and Acetonitrile (B), both
with 0.1% TFA

Gradient 10% B to 90% B over 20 minutes

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Injection Volume 10 pL
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HPLC Protocol

Objective: To assess the purity of the compound.

Materials:

3-Quinoxalin-2-yl-1H-indole-5-carbonitrile sample

HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)

HPLC system with a UV detector

HPLC vials

Procedure:

Prepare the mobile phases (A and B).

Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a
concentration of 1 mg/mL.

Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile
phase.

Transfer the working solution to an HPLC vial.
Set up the HPLC method with the parameters listed in the table above.

Run the analysis and integrate the resulting chromatogram to determine the peak area and
calculate the purity.

Preparation HPLC Run Data Analysis

Prepare Sample Solution Set Up HPLC Method Inject Sample Obtain Chromatogram }—D{ Integrate Peaks }—b

Calculate Purity ‘
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HPLC Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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